molecular formula C18H18ClN3O4 B4103954 1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine

1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine

Cat. No. B4103954
M. Wt: 375.8 g/mol
InChI Key: UCCADQDFFBLMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine, also known as McN-A-343, is a synthetic compound that has been used widely in scientific research. McN-A-343 is a potent and selective agonist of the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.

Mechanism of Action

1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine acts as a selective agonist of the M1 muscarinic acetylcholine receptor. When 1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine binds to the receptor, it activates a signaling pathway that leads to the activation of intracellular enzymes and ion channels. This results in a wide range of physiological effects, including increased neuronal excitability, enhanced synaptic plasticity, and improved cognitive function.
Biochemical and Physiological Effects:
1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. In animal studies, 1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine has been shown to improve learning and memory, enhance attention, and increase motor function. 1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine in lab experiments is its high selectivity for the M1 muscarinic acetylcholine receptor. This allows researchers to study the effects of M1 receptor activation without the confounding effects of other receptor subtypes. However, one limitation of using 1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine is its relatively low potency compared to other M1 receptor agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.

Future Directions

There are several future directions for research on 1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine. One area of interest is the development of new drugs that target the M1 muscarinic acetylcholine receptor. 1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine has been used as a lead compound for the development of new drugs with improved potency and selectivity. Another area of interest is the role of the M1 receptor in neurodegenerative diseases such as Alzheimer's disease. 1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research may lead to the development of new treatments for this devastating condition.

Scientific Research Applications

1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine has been used extensively in scientific research to study the M1 muscarinic acetylcholine receptor. This receptor is involved in a wide range of physiological processes, including learning and memory, attention, and motor function. 1-(2-chloro-6-nitrophenyl)-4-(2-methoxybenzoyl)piperazine has been used to investigate the role of the M1 receptor in these processes and to develop new drugs that target this receptor.

properties

IUPAC Name

[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-16-8-3-2-5-13(16)18(23)21-11-9-20(10-12-21)17-14(19)6-4-7-15(17)22(24)25/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCADQDFFBLMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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